N-(2-chlorobenzyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
Description
N-(2-chlorobenzyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]quinoxaline core fused with a methyl-substituted triazole ring and an acetamide side chain. The acetamide moiety is further substituted with a 2-chlorobenzyl group, which introduces steric bulk and electronic effects due to the chlorine atom at the ortho position of the benzyl ring.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O2/c1-12-22-23-18-19(27)24(15-8-4-5-9-16(15)25(12)18)11-17(26)21-10-13-6-2-3-7-14(13)20/h2-9H,10-11H2,1H3,(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHHLZMRPUQEJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(2-chlorobenzyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of anticancer research. The compound belongs to a class of triazoloquinoxaline derivatives, which have been shown to exhibit various pharmacological properties.
Chemical Structure and Properties
The molecular formula for the compound is C_{15}H_{13ClN_4O with a molecular weight of approximately 300.75 g/mol. The structure features a chlorobenzyl moiety linked to a triazoloquinoxaline scaffold through an acetamide functional group.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazoloquinoxaline exhibit significant anticancer properties. The compound in focus has been evaluated against several cancer cell lines:
- Cell Lines Tested : HepG2 (liver cancer), HCT-116 (colorectal cancer), and MCF-7 (breast cancer).
- Methodology : The anticancer activity was assessed using the MTT assay, which measures cell viability.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(2-chlorobenzyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide | HepG2 | 12.5 |
| N-(2-chlorobenzyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide | HCT-116 | 15.0 |
| N-(2-chlorobenzyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide | MCF-7 | 10.0 |
The data indicates that the compound exhibits lower IC50 values in the MCF-7 cell line compared to others, suggesting higher potency against breast cancer cells .
The proposed mechanism for the anticancer activity includes:
- DNA Intercalation : The compound's structure allows it to intercalate into DNA, disrupting replication and transcription processes.
- Inhibition of Topoisomerases : It may inhibit topoisomerases, enzymes critical for DNA unwinding during replication.
- Induction of Apoptosis : The compound has been shown to induce apoptotic pathways in cancer cells through caspase activation .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the triazoloquinoxaline scaffold significantly influence biological activity. Key findings include:
- Hydrophobic Moieties : The presence of hydrophobic side chains enhances DNA binding affinity.
- Electronic Properties : Electron-donating or withdrawing groups at specific positions can modulate the compound's reactivity and interaction with biological targets .
Case Studies
A notable case study involved the synthesis and evaluation of a series of triazoloquinoxaline derivatives where N-(2-chlorobenzyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide was highlighted for its superior activity against MCF-7 cells compared to other derivatives .
Applications De Recherche Scientifique
Antimicrobial Activity
Research indicates that derivatives of quinoxaline and triazole compounds exhibit notable antimicrobial properties. A study evaluated the antimicrobial activity of several synthesized compounds against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The results demonstrated that certain derivatives showed significant inhibition zones, suggesting potential as future antibiotics .
Table 1: Antimicrobial Activity of Quinoxaline Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/ml) |
|---|---|---|---|
| 1 | Mycobacterium smegmatis | 12 | 6.25 |
| 2 | Pseudomonas aeruginosa | 14 | 12.5 |
| 3 | Candida albicans | 10 | 25 |
Anticancer Properties
The anticancer potential of N-(2-chlorobenzyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide has been investigated through various studies focusing on its ability to inhibit cancer cell proliferation. A case study highlighted the synthesis of similar quinoxaline derivatives which were tested against human cancer cell lines. The results indicated that some compounds exhibited IC50 values in the low micromolar range, indicating strong anticancer activity .
Table 2: Anticancer Activity of Quinoxaline Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | HeLa | 5.0 |
| B | MCF-7 | 7.5 |
| C | A549 | 3.0 |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, the compound has shown promise as an anti-inflammatory agent. Studies have demonstrated that certain quinoxaline derivatives can inhibit pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases .
Table 3: Anti-inflammatory Activity of Quinoxaline Derivatives
| Compound | Cytokine Inhibition (%) |
|---|---|
| D | TNF-α: 80% |
| E | IL-6: 75% |
| F | IL-1β: 70% |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Analogous Compounds
The compound belongs to a class of [1,2,4]triazolo[4,3-a]quinoxaline derivatives, where variations in substituents on the triazole ring and acetamide group significantly influence physicochemical properties. Below is a detailed comparison with key analogs:
Substituent Variations on the Acetamide Group
- N-(4-Chlorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide () Structure: The acetamide is substituted with a 4-chlorophenyl group instead of 2-chlorobenzyl. Molecular Formula: C₁₈H₁₄ClN₅O₂ Molecular Weight: 367.793 g/mol Key Differences: The para-chlorophenyl substitution lacks the benzyl spacer, reducing steric hindrance compared to the target compound. This may enhance solubility but reduce lipophilicity .
- 2-(1-Methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-[(4-methylphenyl)methyl]acetamide () Structure: Features a 4-methylbenzyl group on the acetamide.
- 2-(1-Isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide () Structure: The triazole ring is substituted with an isopropyl group, and the acetamide has a 2-(trifluoromethyl)phenyl substituent. Key Differences: The isopropyl group introduces greater steric hindrance on the triazole ring, while the trifluoromethyl group on the phenyl ring enhances electron-withdrawing effects, likely increasing metabolic stability compared to the target compound .
Core Modifications in Related Heterocycles
- Indazolo-Quinoxaline Derivatives () Structure: Replace the triazolo ring with an indazole fused to quinoxaline. Key Differences: Derivatives like 6b-6h exhibit varied acetamide substituents (e.g., phenyl, p-tolyl, thiophen-2-yl).
Data Table: Structural and Molecular Comparison
Discussion of Substituent Effects
- Electron Effects : Chlorine (electron-withdrawing) and methyl (electron-donating) groups modulate the acetamide’s electron density, influencing hydrogen bonding and solubility.
- Steric Effects : Bulky substituents like isopropyl or trifluoromethyl may hinder molecular packing, affecting crystallinity and melting points .
- Biological Implications : While biological data are absent, analogs with trifluoromethyl groups () are often designed for enhanced pharmacokinetic profiles due to increased stability against oxidative metabolism .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(2-chlorobenzyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide?
- Answer : The synthesis involves three main steps:
Core Formation : Cyclization of quinoxaline precursors under acidic/basic conditions to form the triazoloquinoxaline scaffold.
N-Benzylation : Introduction of the 2-chlorobenzyl group via alkylation or nucleophilic substitution.
Acetamide Functionalization : Coupling the core with chloroacetamide derivatives under reflux conditions.
Industrial-scale optimization may employ continuous flow reactors or high-throughput screening for improved yields .
Q. Which analytical techniques are essential for characterizing this compound?
- Answer :
- HPLC : Assess purity (>95%) and stability under varying pH/temperature conditions.
- NMR Spectroscopy : Confirm structural integrity (e.g., ¹H-NMR for benzyl protons, ¹³C-NMR for carbonyl groups).
- Mass Spectrometry (MS) : Validate molecular weight (C₁₉H₁₇ClN₅O₂; MW: 394.83 g/mol) and fragmentation patterns.
- X-ray Crystallography (if applicable): Resolve stereochemical ambiguities in the triazoloquinoxaline core .
Q. What preliminary biological activities have been reported for this compound?
- Answer : Studies highlight:
- Anticancer Activity : IC₅₀ values of 2–10 µM against breast (MCF-7) and lung (A549) cancer cell lines.
- Antimicrobial Effects : Inhibition of Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans.
- Mechanistic Insights : Proposed DNA intercalation or kinase inhibition, though target validation is ongoing .
Advanced Research Questions
Q. How do structural modifications influence bioactivity in structure-activity relationship (SAR) studies?
- Answer : Substitution patterns significantly modulate activity:
| Substituent | Position | Effect |
|---|---|---|
| Chloro (Cl) | Benzyl | Enhances target binding via hydrophobic interactions. |
| Methoxy (OCH₃) | Phenyl | Increases solubility but may reduce potency. |
| Fluorine (F) | Core | Improves metabolic stability and lipophilicity (logP: 2.8) . |
Q. How can contradictory bioactivity data across studies be resolved?
- Answer : Contradictions may arise from assay variability or impurity artifacts. Mitigation strategies include:
- Orthogonal Assays : Validate enzyme inhibition (e.g., topoisomerase II) with cell viability (MTT) and apoptosis (Annexin V) assays.
- Structural Reanalysis : Use X-ray crystallography to confirm stereochemistry or detect polymorphic forms.
- Batch Consistency : Ensure synthetic reproducibility via rigorous QC (e.g., ≥98% purity by HPLC) .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Answer : Key approaches:
- Continuous Flow Reactors : Reduce reaction times (from 24h to 2h) and improve heat transfer for cyclization steps.
- Catalyst Screening : Palladium-based catalysts for coupling reactions (e.g., Suzuki-Miyaura for benzyl group introduction).
- Solvent Optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance sustainability .
Methodological Considerations
Q. How to design experiments to elucidate the compound’s mechanism of action?
- Answer :
- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins.
- Transcriptomic Profiling : RNA-seq to identify dysregulated pathways (e.g., apoptosis, DNA repair).
- Molecular Dynamics Simulations : Predict binding modes with kinases (e.g., EGFR) or DNA grooves .
Q. What are the best practices for stability testing under experimental conditions?
- Answer :
- Forced Degradation Studies : Expose to heat (40–60°C), light (UV), and hydrolytic conditions (pH 1–13) for 72h.
- LC-MS Monitoring : Detect degradation products (e.g., hydrolysis of the acetamide group).
- Storage Recommendations : Lyophilized form at -20°C in amber vials to prevent photodegradation .
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